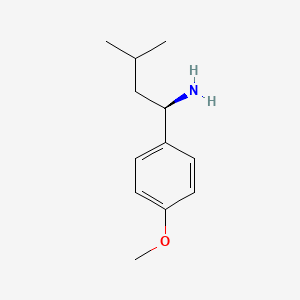
(1R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine is an organic compound with a unique structure that includes a methoxyphenyl group and a methylbutan-1-amine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 3-methylbutan-1-amine.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with 3-methylbutan-1-amine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(1R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, potassium tert-butoxide, aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(1R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(1R,2R)-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2,3-triol: Similar structure with hydroxyl and methoxy groups.
(1R,2R)-N-(2-Aminoethyl)-2-{[(4-methoxyphenyl)sulfonyl]methyl}cyclohexanecarboxamide: Contains a methoxyphenyl group and an aminoethyl chain.
Uniqueness
(1R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine is unique due to its specific combination of a methoxyphenyl group and a methylbutan-1-amine chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
生物活性
The compound (1R)-1-(4-Methoxyphenyl)-3-methylbutan-1-amine , also known as 4-Methoxyphenylisobutylamine , is an organic molecule that belongs to the class of amines. Its unique structural features, including a methoxy group on the para position of a phenyl ring and a branched alkyl chain, contribute to its potential biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.
Interaction with Neurotransmitter Systems
Preliminary studies suggest that this compound interacts with key neurotransmitter pathways, particularly those involving serotonin and dopamine . These interactions are crucial for mood regulation and cognitive functions. Initial findings indicate that this compound may exhibit effects similar to other psychoactive substances, potentially influencing mood and behavior.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may modulate neurotransmitter levels through the following pathways:
- Inhibition or activation of specific receptors : The compound may bind to serotonin or dopamine receptors, altering their activity.
- Influence on enzyme activity : It could affect enzymes involved in neurotransmitter synthesis or degradation, thereby modifying neurotransmitter availability.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- A study examining its effects on mood disorders indicated potential antidepressant-like properties in animal models, suggesting a role in enhancing serotonin levels .
- Another investigation focused on its neuroprotective effects, revealing that the compound might protect neurons from oxidative stress and apoptosis.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
特性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC名 |
(1R)-1-(4-methoxyphenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-9(2)8-12(13)10-4-6-11(14-3)7-5-10/h4-7,9,12H,8,13H2,1-3H3/t12-/m1/s1 |
InChIキー |
FSHDLXLCSWJABP-GFCCVEGCSA-N |
異性体SMILES |
CC(C)C[C@H](C1=CC=C(C=C1)OC)N |
正規SMILES |
CC(C)CC(C1=CC=C(C=C1)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















